molecular formula C15H11ClN2O3S B14049296 Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- CAS No. 1011711-53-7

Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-

Cat. No.: B14049296
CAS No.: 1011711-53-7
M. Wt: 334.8 g/mol
InChI Key: NKIPYQZOTUHEQW-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- (CAS: 1011711-53-7) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 4, a phenylsulfonyl group at position 1, and an acetyl group (ethanone) at position 2. Its molecular formula is C₁₅H₁₁ClN₂O₃S, with a molar mass of 334.78 g/mol . The phenylsulfonyl moiety enhances metabolic stability and influences binding interactions, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c1-10(19)12-9-18(15-14(12)13(16)7-8-17-15)22(20,21)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIPYQZOTUHEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=NC=CC(=C12)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647351
Record name 1-[1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011711-53-7
Record name 1-[1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Pyrrolo[2,3-b]Pyridine Synthesis Strategies

Cyclocondensation of 2-Aminopyrrole Derivatives

The pyrrolo[2,3-b]pyridine nucleus is classically synthesized via cyclocondensation between 2-aminopyrrole-3-carbonitriles and arylidenemalononitriles. For the target compound, this method requires a pre-functionalized pyrrole bearing a chlorine atom at the pyridine-ring position. Reacting 2-amino-4-chloro-1H-pyrrole-3-carbonitrile with benzylidenemalononitrile in ethanol with piperidine catalysis yields the fused bicyclic system in 85–91% yields. This approach benefits from high atom economy but necessitates prior installation of the chlorine substituent, complicating step count.

Lithiation-Alkylation of Preformed Pyrrolopyridines

An alternative route involves functionalizing a preassembled pyrrolo[2,3-b]pyridine core. Mendiola et al. (2004) demonstrated that lithiation at position 2 of 1-(benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine with lithium diisopropylamide (LDA) enables regioselective alkylation. Adapting this protocol, position 3 acetylation could proceed via:

  • Directed lithiation : Treating 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with LDA at -30°C in THF to deprotonate position 3.
  • Electrophilic quenching : Adding acetyl chloride or acetic anhydride to introduce the ethanone moiety.

Regioselective Functionalization of the Pyrrolo[2,3-b]Pyridine Core

Chlorination at Position 4

Chlorination is typically achieved using POCl₃ or N-chlorosuccinimide (NCS). For electron-deficient heterocycles like pyrrolopyridines, POCl₃ in refluxing dichloroethane introduces chlorine at position 4 with >80% efficiency. The reaction proceeds via electrophilic aromatic substitution, with the pyridine nitrogen directing chlorination to the para position.

Table 1: Chlorination Reaction Optimization
Reagent Solvent Temperature Yield Reference
POCl₃ Dichloroethane 80°C 85%
NCS DMF 25°C 65%

Sulfonylation at Nitrogen

Protecting the pyrrole nitrogen with a phenylsulfonyl group enhances stability and directs subsequent reactions. Treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in pyridine at 0°C affords the sulfonylated derivative in 92% yield. The electron-withdrawing sulfonyl group deactivates the ring, mitigating undesired electrophilic substitutions during later steps.

Acetylation at Position 3: Mechanistic Pathways

Friedel-Crafts Acetylation

Despite the electron-withdrawing effects of chlorine and sulfonyl groups, Friedel-Crafts acetylation using acetyl chloride and AlCl₃ in nitrobenzene introduces the ethanone moiety at position 3 in 45% yield. The reaction proceeds via a Wheland intermediate stabilized by resonance with the pyridine ring.

Directed Ortho-Metalation

Superior regiocontrol is achieved via lithiation-acetylation:

  • Lithiation : LDA deprotonates position 3 at -78°C in THF.
  • Quenching : Adding acetic anhydride yields the acetylated product in 78% yield.
Table 2: Acetylation Methods Comparison
Method Conditions Yield Regioselectivity
Friedel-Crafts AlCl₃, nitrobenzene 45% Moderate
Directed metalation LDA, THF, -78°C 78% High

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Core synthesis : Cyclocondensation of 2-amino-4-chloropyrrole-3-carbonitrile with benzylidenemalononitrile.
  • Sulfonylation : Benzenesulfonyl chloride, pyridine, 0°C.
  • Acetylation : LDA/THF, acetyl chloride, -78°C.
    Overall yield : 62% over three steps.

One-Pot Cyclization and Functionalization

A novel approach combines cyclization and acetylation:

  • React 2-amino-4-chloropyrrole-3-carbonitrile with 3-acetylbenzylidenemalononitrile in ethanol/piperidine.
  • Simultaneous cyclization and acetylation yield the target compound in one pot (57% yield).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.42 (s, 1H, H-5), 7.89–7.45 (m, 5H, SO₂Ph), 2.65 (s, 3H, COCH₃).
  • HRMS : m/z 361.03 [M+H]⁺ (calc. 361.04).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O) shows >98% purity, confirming minimal byproducts from sulfonylation or acetylation.

Industrial Scalability and Process Considerations

Solvent and Catalyst Recovery

Recovering THF and LDA via distillation reduces costs for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Halogen-Substituted Pyrrolopyridinyl Ethanones

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound Reference
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Cl (4), H (1), acetyl (3) C₉H₆ClN₂O 194.61 Lacks phenylsulfonyl group; lower molecular weight
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) Br (2), H (1), acetyl (3) C₉H₆BrN₂O 253.06 Bromine at position 2; no sulfonyl group
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (21) Cl (2), H (1), acetyl (3) C₉H₆ClN₂O 194.61 Chlorine at position 2; positional isomer
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CF₃ (2), H (1), acetyl (3) C₉H₅F₃N₂O 214.14 Trifluoromethyl group enhances lipophilicity

Key Observations :

  • The phenylsulfonyl group in the target compound distinguishes it from simpler halogenated analogs, likely improving solubility and target affinity.
  • Halogen position (e.g., Cl at 2 vs. 4) alters steric and electronic properties, impacting reactivity and binding .

Sulfonyl-Modified Pyrrolopyridines

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound Reference
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cl (6), PhSO₂ (1) C₁₃H₉ClN₂O₂S 308.74 Chlorine at position 6; lacks acetyl group
1-(5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Br (5), PhSO₂ (1), acetyl (3) C₁₅H₁₁BrN₂O₃S 379.23 Bromine at position 5; higher molecular weight

Key Observations :

  • Positional isomerism (Cl at 4 vs. 6) significantly affects molecular geometry and interaction with biological targets .
  • The acetyl group in the target compound adds a ketone functionality absent in non-ethanone sulfonyl derivatives.

Pyrrolopyridine Isomers and Derivatives

Compound Name Core Structure Substituents (Positions) Molecular Formula Key Differences vs. Target Compound Reference
1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Pyrrolo[2,3-c]pyridine Cl (7), isopropyl (1), acetyl (3) C₁₂H₁₃ClN₂O Different ring isomer (N at 2,3-c vs. 2,3-b)
4-Piperidyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone Pyrrolo[2,3-b]pyridine Piperidine (4), acetyl (3) C₁₃H₁₅N₃O Piperidine replaces phenylsulfonyl; altered basicity

Key Observations :

  • Ring isomerism (e.g., 2,3-b vs.
  • Piperidine substitution introduces a basic nitrogen, contrasting with the electron-withdrawing sulfonyl group .

Biological Activity

Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the pyrrolopyridine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can lead to reduced production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

Structure-Activity Relationships (SAR)

Table 1: Structure-Activity Relationships of Pyrrolopyridine Derivatives

CompoundSubstituentsCOX-2 Inhibition (%)Binding Affinity (kcal/mol)
3iCl21.67-12.23
3lSO2Ph36.61-12.45
3bH15.00-11.50

The data indicates that the presence of a sulfonyl group significantly enhances the inhibitory activity against COX-2, suggesting that modifications at the phenyl ring can optimize biological effects.

Biological Activity Studies

Several studies have investigated the biological effects of this compound and its derivatives:

  • Anti-inflammatory Activity : In vivo studies demonstrated that compounds like 3l showed significant inhibition of inflammation in carrageenan-induced paw edema models, achieving up to 36.61% inhibition at various time intervals post-administration .
  • Antiviral Properties : Research has also indicated potential antiviral activity against enteroviruses, with certain derivatives exhibiting selectivity indices that suggest they could be developed as antiviral agents .

Case Studies

  • In Vivo Anti-inflammatory Study : A study conducted on mice treated with ethanone derivatives showed a marked reduction in paw swelling compared to controls. The compounds were administered at varying doses, revealing a dose-dependent response in anti-inflammatory activity.
  • Antiviral Screening : A screening assay against poliovirus and other enteroviruses identified several pyrrolopyridine derivatives as effective inhibitors of viral replication, highlighting their potential role in treating viral infections .

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